N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride
Overview
Description
KC 12291 hydrochloride is an orally active atypical voltage-gated sodium channel blocker with cardioprotective properties. It effectively blocks cardiac voltage-gated sodium channels, involving inhibition of the peak sodium current and thus delays sodium overload during ischemia by enhancing the inexcitability of the heart .
Biochemical Analysis
Biochemical Properties
KC 12291 Hydrochloride interacts with voltage-gated sodium channels (VGSC), reducing the amplitude of sustained Na+ current . This interaction with VGSC is crucial for its function and is the primary biochemical reaction involving KC 12291 Hydrochloride .
Cellular Effects
KC 12291 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing the amplitude of sustained Na+ current, which can have an impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of KC 12291 Hydrochloride involves its binding to voltage-gated sodium channels (VGSC), leading to a reduction in the amplitude of sustained Na+ current . This action exerts an anti-ischemic activity and provides significant cardioprotective effects .
Dosage Effects in Animal Models
In animal models, the effects of KC 12291 Hydrochloride vary with different dosages. For example, in anesthetized rabbit models, a dosage of 0.63 mg/kg significantly attenuated the coronary occlusion produced marked ST segment elevation about 68% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KC 12291 hydrochloride involves the reaction of 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine with hydrochloric acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of KC 12291 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: KC 12291 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of KC 12291 hydrochloride, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
KC 12291 hydrochloride has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a research tool to study the properties and behavior of voltage-gated sodium channels.
Biology: Employed in experiments to understand the role of sodium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiac conditions such as ischemia and arrhythmias.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sodium channels
Mechanism of Action
KC 12291 hydrochloride exerts its effects by blocking voltage-gated sodium channels. This inhibition reduces the amplitude of sustained sodium currents, thereby preventing sodium overload and diastolic contracture in cardiac cells. The compound’s cardioprotective properties are attributed to its ability to enhance the inexcitability of the heart during ischemic conditions .
Comparison with Similar Compounds
Lidocaine: Another sodium channel blocker used as a local anesthetic and antiarrhythmic agent.
Flecainide: A sodium channel blocker used to treat certain types of serious irregular heartbeats.
Mexiletine: A sodium channel blocker used to treat chronic pain and certain types of irregular heartbeats
Uniqueness of KC 12291 Hydrochloride: KC 12291 hydrochloride is unique due to its atypical mechanism of action and significant cardioprotective properties. Unlike other sodium channel blockers, it effectively delays sodium overload during ischemia, making it a promising candidate for therapeutic applications in cardiac conditions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPRQYBNQKUAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628815 | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181936-98-1 | |
Record name | Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181936-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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